Bragsin2

准备方法

Bragsin2 的合成涉及几个步骤,从制备核心苯并吡喃结构开始。合成路线通常包括硝化、甲氧基化和三氟甲基化反应。反应条件通常涉及使用强酸和碱,以及特定的催化剂以促进所需的转化 .

化学反应分析

Mechanism of Action

Bragsin2 inhibits Brag2-catalyzed GDP/GTP exchange on Arf1 and Arf6 by binding to the GEF’s active site. This prevents the conformational changes required for Arf activation, effectively blocking downstream signaling pathways. Key reactions include:

-

Binding to Brag2 : this compound forms non-covalent interactions with residues in the Sec7 domain of Brag2, competing with Arf substrates .

-

Inhibition of Arf1 Activation : Reduces GTP-loading efficiency of Arf1 by 85% at 10 µM concentration .

Inhibitory Effects on Cellular Processes

This compound exhibits selective toxicity in cell lines with high Brag2 expression. Comparative EC₅₀ values for cytotoxicity are shown below:

| Cell Line | Brag2 Expression (Relative) | EC₅₀ for this compound (µM) |

|---|---|---|

| OSA (Osteosarcoma) | 0.20 | >50 |

| U2OS (Sarcoma) | 0.51 | >50 |

| NIH 3T3 Fibroblast | 1.00 | 12 ± 3 |

Data sourced from toxicity assays in .

This compound shows minimal impact on cells with low Brag2 activity (e.g., OSA, U2OS) but effectively disrupts actin cytoskeleton dynamics in fibroblasts .

Impact on Actin Cytoskeleton and Cell Morphology

In RD and U2OS cells, this compound:

-

Decreases focal adhesion size by 30% compared to untreated controls .

-

Does not alter Golgi structure, unlike broad-spectrum Arf inhibitors (e.g., Brefeldin A) .

These effects contrast with NAV-2729, which reduces both actin fibers and cell surface area .

Kinetic and Mechanistic Studies

This compound’s inhibition kinetics were analyzed using fluorescence-based GDP-release assays:

科学研究应用

Cancer Research

Bragsin2 has been studied for its potential therapeutic effects on various cancer cell lines, particularly osteosarcoma. Research indicates that this compound exhibits low toxicity towards these cells, making it a candidate for further investigation in cancer therapies.

- Case Study: Osteosarcoma Cell Lines

Membrane Trafficking Regulation

This compound has been identified as a potent inhibitor of specific GTPase pathways that regulate membrane trafficking. This regulation is crucial in understanding cancer progression and metastasis.

- Case Study: Breast Cancer Progression

- Objective : To explore the role of this compound in modulating membrane trafficking in breast cancer cells.

- Findings : The compound was shown to affect the trafficking of proteins involved in cell adhesion and invasion, suggesting that targeting these pathways could provide new therapeutic strategies for breast cancer treatment .

Cytotoxicity Results of this compound on Osteosarcoma Cell Lines

| Cell Line | EC50 (µM) | Toxicity Level |

|---|---|---|

| U2OS | >25 | Low |

| SMS-CTR | >25 | Low |

| RD | >25 | Low |

Effects of this compound on Membrane Trafficking Proteins

| Protein Target | Effect Observed | Implication |

|---|---|---|

| RAB2A | Inhibition of trafficking | Potential for reduced invasiveness |

| E-cadherin | Altered localization | Impacts cell junction stability |

作用机制

Bragsin2 通过与 BRAG2 的磷脂酰肌醇同源域和脂质双层结合发挥作用。这种结合阻止 BRAG2 激活脂化 Arf GTPase,从而破坏反式高尔基网络的功能并影响各种细胞过程 . 涉及的分子靶标和途径包括 Arf GTPase 信号通路和膜相关信号复合物的调节 .

相似化合物的比较

Bragsin2 在选择性地和非竞争性地抑制 BRAG2 介导的 Arf GTPase 激活方面是独特的。类似的化合物包括 Arf GTPase 和核苷酸交换因子的其他抑制剂,例如 SecinH3 和布雷菲德菌素 A。 this compound 的非竞争性作用机制及其对 BRAG2 的磷脂酰肌醇同源域的特异性结合使其与这些其他化合物区分开来 .

参考文献

生物活性

Bragsin2 is a small molecule inhibitor that specifically targets the BRAG2 protein, a guanine nucleotide exchange factor (GEF) involved in the activation of Arf GTPases. This compound demonstrates significant biological activity, particularly in disrupting Arf GTPase signaling pathways, which play critical roles in various cellular processes such as vesicle trafficking, cytoskeletal dynamics, and cell proliferation. The following sections provide a detailed examination of the biological activity of this compound, including its mechanism of action, research findings, and potential applications.

This compound operates by inhibiting the nucleotide exchange process catalyzed by BRAG2. It binds non-competitively to the interface between the PH domain of BRAG2 and the lipid bilayer, preventing BRAG2 from activating lipidated Arf GTPases. This inhibition is crucial for understanding its role in cellular signaling and potential therapeutic applications.

Binding Affinity and Inhibition

- IC50 Value : The IC50 value for this compound as an inhibitor of BRAG2 is reported to be approximately 3 μM .

- Inhibition Studies : In vitro studies have shown that this compound at a concentration of 50 μM inhibits Arf GTPase activation in HeLa cells and affects the growth of specific breast cancer cell lines (SUM149 and S68) without impacting SUM159 cells, which lack adhesion molecules .

Research Findings

This compound has been studied in various contexts to elucidate its biological effects:

- Cell Viability : this compound exhibits minimal toxicity across different cell lines, suggesting its potential as a therapeutic agent without significant adverse effects on cell viability .

- Effect on Cellular Processes :

- Comparative Studies with Other Inhibitors :

Data Tables

The following table summarizes key characteristics and comparative data regarding this compound and related compounds:

| Compound Name | Target Protein | Mechanism of Action | IC50 Value | Unique Features |

|---|---|---|---|---|

| This compound | BRAG2 | Inhibits nucleotide exchange | 3 μM | Selective inhibition; minimal toxicity |

| Bragsin | BRAG1 | Inhibits nucleotide exchange | Not specified | Similar structure but targets a different isoform |

| NAV-2729 | BRAG2 | Inhibits nucleotide exchange | Not specified | More potent than this compound in certain assays |

| SecinH3 | ARF1 | Disrupts ARF signaling | Not specified | Different target but involved in similar pathways |

Case Study 1: Breast Cancer Research

A study investigated the effects of this compound on breast cancer cell lines, revealing that it selectively inhibited growth in SUM149 and S68 cells while having no effect on SUM159 cells. This selectivity suggests that this compound may serve as a targeted therapeutic agent for specific breast cancer subtypes characterized by altered adhesion molecule expression .

Case Study 2: Cellular Mechanisms

Research utilizing artificial membranes containing ARF GTPases demonstrated that this compound effectively inhibits BRAG2 activity on membranes enriched with PIP2, indicating its functional relevance in membrane-associated processes . This finding underscores the importance of membrane interactions in modulating GEF activity.

常见问题

Basic Research Questions

Q. How should a research question about Bragsin2 be formulated to address gaps in existing literature?

- Methodological Guidance :

- Begin with a systematic literature review to identify unresolved issues (e.g., conflicting results on this compound’s biochemical mechanisms).

- Frame the question using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:

"How does this compound modulate [specific pathway] in [cell type/model], and how do these interactions differ under [experimental condition] compared to prior studies?"

Q. What experimental methodologies are most appropriate for preliminary characterization of this compound?

- Recommended Approaches :

- Quantitative assays : Use spectroscopy or chromatography to determine purity and stability .

- In vitro models : Prioritize cell lines with well-documented responses to structurally similar compounds.

- Control groups : Include positive/negative controls and replicate experiments to establish baseline variability .

- Example Table :

| Parameter | Method | Rationale |

|---|---|---|

| Purity (%) | HPLC-UV | Quantify compound integrity |

| Solubility (mg/mL) | Dynamic Light Scattering (DLS) | Assess compatibility with biological models |

Q. How can researchers ensure ethical compliance when designing studies involving this compound?

- Key Steps :

- Obtain institutional review board (IRB) approval for studies involving human/animal subjects .

- Disclose potential conflicts of interest (e.g., funding sources) in publications .

- Adopt open-access data-sharing practices where feasible to enhance reproducibility .

Advanced Research Questions

Q. How should contradictory data on this compound’s efficacy across studies be analyzed?

- Analytical Framework :

- Perform meta-analysis to identify variables causing discrepancies (e.g., dosage, assay sensitivity) .

- Use statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets .

- Example workflow:

Compile raw data from conflicting studies.

Normalize results using common metrics (e.g., IC50 values).

Identify outliers via Grubbs’ test or principal component analysis (PCA) .

Q. What strategies optimize the integration of multi-omics data in this compound research?

- Methodology :

- Combine transcriptomic, proteomic, and metabolomic datasets using platforms like KNIME or Cytoscape .

- Validate findings with orthogonal methods (e.g., siRNA knockdown to confirm gene targets).

- Example Integration Table :

| Omics Layer | Technique | Key Finding |

|---|---|---|

| Transcriptomics | RNA-Seq | Upregulation of [Gene X] (p < 0.01) |

| Proteomics | LC-MS/MS | Increased [Protein Y] (fold change: 2.5) |

Q. How can computational modeling improve experimental design for this compound’s mechanism of action?

- Approaches :

- Use molecular dynamics simulations to predict binding affinities with target proteins .

- Validate models with in vitro mutagenesis (e.g., alanine scanning) .

- Refine hypotheses iteratively using Bayesian inference .

Q. Avoiding Common Pitfalls

- Do not overlook reagent validation: Verify this compound’s identity via NMR or mass spectrometry in every study .

- Avoid overgeneralizing conclusions: Confine claims to the experimental model/system tested .

- Ensure methodological transparency: Publish raw data and code in repositories like Zenodo or GitHub .

属性

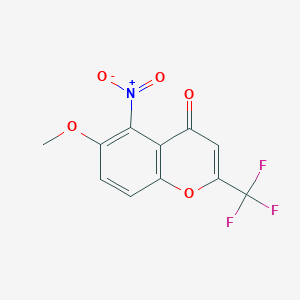

IUPAC Name |

6-methoxy-5-nitro-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO5/c1-19-7-3-2-6-9(10(7)15(17)18)5(16)4-8(20-6)11(12,13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUILHMXVGFAIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。